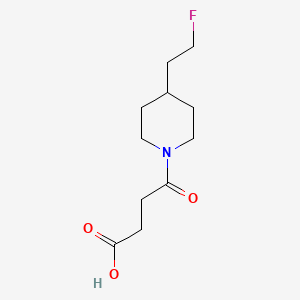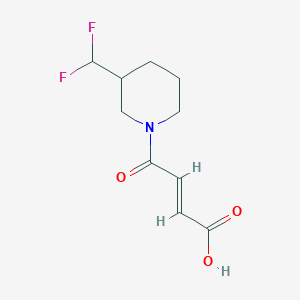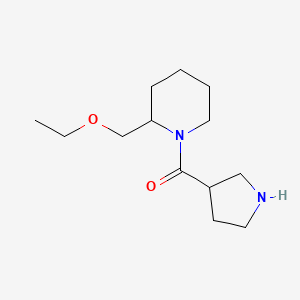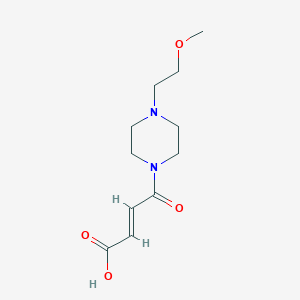
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine
Overview
Description
“2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine” is a compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains an ethyl group and a phenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring, an ethyl group, and a phenyl group . The InChI code for the compound is "1S/C5H9N3/c6-2-1-5-3-7-8-4-5/h3-4H,1-2,6H2, (H,7,8)" .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 111.15 . It is a liquid at room temperature .Scientific Research Applications
Synthesis and Transformations
This compound and its derivatives are actively used in various synthesis and transformation processes in organic chemistry. Stanovnik et al. (2005) described the reaction of amines with certain ethyl propenoates to yield pyrazolyl-propenoates. Additionally, these compounds were transformed to yield various heterocyclic compounds, such as pyridopyrimidinones, pyranopyrandiones, and chromenediones (Stanovnik et al., 2005).
Catalytic Applications
The compound's derivatives have been utilized in catalytic applications. Matiwane et al. (2020) explored the use of (Pyrazolylethyl-amine)zinc(II) carboxylate complexes as catalysts for copolymerization of CO2 and cyclohexene oxide. The complexes exhibited significant activity, producing poly(cyclohexene carbonate) under low CO2 pressures and solvent-free conditions, showing a high selectivity for the copolymer (Matiwane et al., 2020).
Anticancer Potential
The compound's derivatives have shown potential in anticancer treatments. Alam et al. (2018) synthesized novel pyrazolyl pyrazoline and aminopyrimidine derivatives and evaluated their cytotoxicity against various human cancer cell lines. Certain analogs exhibited significant cytotoxicity, highlighting their potential as anticancer agents (Alam et al., 2018).
Polymerization and Modification of Polymers
The compound's derivatives have been used for polymerization and modifying polymers. For instance, Obuah et al. (2014) used pyrazolylamine ligands in nickel(II) catalyzed oligomerization and polymerization of ethylene. The products of these reactions varied with the co-catalyst and solvent used (Obuah et al., 2014).
Antimicrobial and Antibacterial Activity
Compounds derived from 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine have also been explored for their antibacterial and antimicrobial properties. Prasad (2021) synthesized novel derivatives and evaluated their antibacterial activity. The synthesized compounds demonstrated promising results in combating bacterial infections (Prasad, 2021).
Hydrogel Modification
The derivatives of this compound have applications in modifying hydrogels. Aly and El-Mohdy (2015) conducted radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels using various amine compounds, including pyrazolyl derivatives, resulting in polymers with increased swelling degree and enhanced thermal stability (Aly & El-Mohdy, 2015).
Safety and Hazards
The compound “2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Mechanism of Action
Mode of action
The mode of action of pyrazole derivatives can vary widely depending on their chemical structure and the specific biological target they interact with. They may act as inhibitors, activators, or modulators of their target’s activity .
Biochemical pathways
Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific biological targets. For example, some pyrazole derivatives have been found to inhibit enzymes involved in inflammatory responses, thereby reducing inflammation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazole derivatives can vary widely depending on their chemical structure. Some pyrazole derivatives are well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of pyrazole derivatives can vary widely depending on their specific biological targets and mode of action. For example, some pyrazole derivatives have been found to have anti-inflammatory, antiviral, and anticancer effects .
Action environment
The action, efficacy, and stability of pyrazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This interaction leads to the inhibition of AchE activity, which can affect nerve impulse transmission and result in behavioral changes . Additionally, this compound has shown potential interactions with other enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species (ROS) within cells . This modulation of ROS levels can impact cellular metabolism and overall cell health. Furthermore, this compound has been found to affect cell signaling pathways related to apoptosis and cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, its interaction with acetylcholinesterase leads to the inhibition of this enzyme, resulting in the accumulation of acetylcholine in the synaptic cleft and prolonged nerve impulse transmission . Additionally, this compound can bind to specific receptors and modulate their activity, influencing downstream signaling pathways . Changes in gene expression are also observed, with certain genes being upregulated or downregulated in response to the presence of this compound .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity . These long-term effects are crucial for understanding the potential therapeutic applications and safety of this compound.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been observed to have minimal adverse effects and can modulate specific biochemical pathways effectively . At higher doses, toxic effects such as oxidative stress, enzyme inhibition, and behavioral changes have been reported . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been found to undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, affecting its bioavailability and overall pharmacokinetics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for understanding the pharmacodynamics and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
2-(1-ethyl-3-phenylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-16-10-12(8-9-14)13(15-16)11-6-4-3-5-7-11/h3-7,10H,2,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWNNTSZJJXEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490923.png)






![3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1490935.png)
![2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490937.png)
![4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B1490938.png)